molecular formula C20H24IN B14635399 Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide CAS No. 54112-29-7

Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide

Cat. No.: B14635399
CAS No.: 54112-29-7
M. Wt: 405.3 g/mol
InChI Key: FUPRSPRLCGEZFY-UHFFFAOYSA-M
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Description

Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide is a quaternary ammonium salt with a pyrrolidinium core. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of the diphenylmethylene group and the iodide ion contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide typically involves the reaction of pyrrolidine with diphenylmethane and methyl iodide. The process can be summarized as follows:

    Step 1: Pyrrolidine is reacted with diphenylmethane in the presence of a suitable catalyst to form the intermediate compound.

    Step 2: The intermediate is then treated with methyl iodide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halide exchange reactions can be performed using silver nitrate or other halide salts.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced compounds with modified hydrogenation states.

    Substitution: New quaternary ammonium salts with different halide ions.

Scientific Research Applications

Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in ionic liquids.

Mechanism of Action

The mechanism of action of pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The diphenylmethylene group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a pyrrolidine ring but lacking the diphenylmethylene group.

    Pyrrolidinium Salts: Other quaternary ammonium salts with different substituents.

Uniqueness

Pyrrolidinium, 3-(diphenylmethylene)-1,1,4-trimethyl-, iodide is unique due to the presence of the diphenylmethylene group, which imparts distinct chemical and biological properties

Properties

CAS No.

54112-29-7

Molecular Formula

C20H24IN

Molecular Weight

405.3 g/mol

IUPAC Name

3-benzhydrylidene-1,1,4-trimethylpyrrolidin-1-ium;iodide

InChI

InChI=1S/C20H24N.HI/c1-16-14-21(2,3)15-19(16)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

FUPRSPRLCGEZFY-UHFFFAOYSA-M

Canonical SMILES

CC1C[N+](CC1=C(C2=CC=CC=C2)C3=CC=CC=C3)(C)C.[I-]

Origin of Product

United States

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